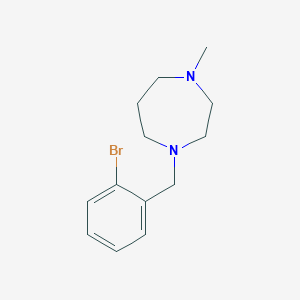

1-(2-bromobenzyl)-4-methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-15-7-4-8-16(10-9-15)11-12-5-2-3-6-13(12)14/h2-3,5-6H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPAHGOPMKHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 2 Bromobenzyl 4 Methyl 1,4 Diazepane

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, suggests two primary disconnection points. The most logical initial disconnection is the C-N bond between the diazepane nitrogen and the benzyl (B1604629) group. This bond is readily formed through N-alkylation, a common and reliable transformation. This leads to two key precursors: 4-methyl-1,4-diazepane and a 2-bromobenzyl halide .

A further disconnection of the 4-methyl-1,4-diazepane core itself can be envisioned through two main pathways. The first involves breaking the two C-N bonds of the ring, which points to a cyclization strategy. This approach would typically involve the reaction of N-methylethylenediamine with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane. This is a classic and straightforward approach to forming the seven-membered ring.

An alternative disconnection strategy for the diazepane ring involves a ring expansion, which would start from a more readily available six-membered ring precursor, such as a substituted piperidine (B6355638).

Development and Optimization of Synthetic Routes

The development of synthetic routes for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane has been informed by a wide array of research into the synthesis of related heterocyclic systems.

The formation of the 1,4-diazepane ring is a critical step in the synthesis of the target molecule. Several methodologies have been developed to achieve this, including cyclization, ring expansion, and multicomponent reactions.

The direct cyclization of acyclic precursors is a common method for the synthesis of 1,4-diazepanes. This typically involves the reaction of a diamine with a di-electrophilic reagent. For the synthesis of the 4-methyl-1,4-diazepane core, N-methylethylenediamine can be reacted with a 1,3-dihalopropane or a related derivative. The reaction proceeds via a double nucleophilic substitution to form the seven-membered ring. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established, demonstrating the construction of the chiral 1,4-diazepane ring through an intramolecular Fukuyama–Mitsunobu cyclization. thieme-connect.com Another approach involves the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione, followed by reduction to yield 1,4-diazepanes. researchgate.net A novel domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides has also been developed for the efficient one-step preparation of monocyclic 1,4-diazepinones. rsc.org

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-nosyl diamino alcohol | Intramolecular Fukuyama–Mitsunobu cyclization | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Not specified | thieme-connect.com |

| 2,2′-(1,3-propanediyldiimino)diphenols, glyoxal/2,3-butanedione | Condensation, then BH3–DMS reduction | Substituted 1,4-diazepanes | 75-83% | researchgate.net |

| 1-Azadienes, α-halogenoacetamides | Domino aza-Michael/SN2 cyclization | Monocyclic 1,4-diazepinones | Good to excellent | rsc.org |

Ring expansion reactions provide an alternative route to the 1,4-diazepane core, often starting from more common five- or six-membered rings. The Schmidt reaction, for example, can be used to convert N-alkyl-4-piperidones into N1-alkyl-1,4-diazepin-5-ones by treatment with hydrazoic acid. researchgate.net This method is particularly relevant as it allows for the pre-installation of the N-alkyl group before the ring expansion to the diazepine (B8756704) system. researchgate.net Similarly, the Beckmann rearrangement of oximes derived from piperidones can also lead to the formation of lactams, which are precursors to diazepanes. researchgate.net

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-alkyl-4-piperidones | Schmidt Reaction | Hydrazoic acid (NaN3/H+) | N1-alkyl-1,4-diazepin-5-ones | researchgate.net |

| Piperidone-derived oximes | Beckmann Rearrangement | Acid catalyst (e.g., H2SO4) | Lactams (diazepane precursors) | researchgate.net |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like 1,4-diazepanes in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and can be used to generate diverse libraries of compounds. For instance, a rhodium-catalyzed multicomponent [5+2] cycloaddition reaction has been developed for the synthesis of biologically active 1,4-diazepine compounds. acs.org While many MCRs lead to benzodiazepine (B76468) scaffolds, strategies for saturated 1,4-diazepanes have also been reported. nih.govnih.gov One such method involves the reaction of ketimine intermediates with aldehydes in the presence of a heteropolyacid catalyst. nih.govjocpr.com

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | 1,4-Diazepines | acs.org |

| Condensation/Cyclization | Ketimine intermediates, aldehydes | Heteropolyacids (HPAs) | 1,4-Diazepines | nih.govjocpr.com |

Once the 4-methyl-1,4-diazepane core is synthesized, the final step is the selective alkylation of the N1 position with a 2-bromobenzyl group. This can be achieved by reacting 1-methyl-1,4-diazepane with 2-bromobenzyl bromide or a similar electrophile. The selectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature. beilstein-journals.org A study on the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives involved the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, highlighting a method for creating the N-(2-bromobenzyl) bond. nih.govmdpi.com

| Substrate | Alkylating Agent | Conditions | Key Transformation | Reference |

|---|---|---|---|---|

| 1-Methyl-1,4-diazepane | 2-Bromobenzyl bromide | Base (e.g., K2CO3), Solvent (e.g., ACN) | Selective N1-benzylation | beilstein-journals.org |

| 2-((2-bromobenzyl)(2-chloroethyl)amino)acetonitrile | Potassium tert-butoxide, THF | Intramolecular cyclization to form azetidine | Formation of N-(2-bromobenzyl) precursor | nih.gov |

Regioselective Methylation at the 4-Position of the Diazepane Ring

Achieving regioselective methylation at the N4 position of a 1-substituted-1,4-diazepane is a critical step. When a precursor such as 1-(2-bromobenzyl)-1,4-diazepane is subjected to methylation, the reaction can potentially occur at the secondary amine (N4), leading to the desired product, or at other nucleophilic sites. The selectivity of this alkylation is influenced by several factors, including the choice of the methylating agent, the base, the solvent, and the nature of the substituent already present on the N1 nitrogen.

In a related synthesis of functionalized 1,4-benzodiazepine derivatives, a highly reactive methylating agent, methyl triflate, was used for a selective methylation reaction. mdpi.com Treatment of an azetidine-fused diazepinone with methyl triflate resulted in quantitative conversion to the corresponding ammonium (B1175870) triflate, highlighting the efficiency of this reagent. mdpi.com The higher basicity of the target nitrogen compared to other potential sites, such as an amide, can direct the methylation. mdpi.com For the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, a similar strategy could be employed. The reaction would involve treating 1-(2-bromobenzyl)-1,4-diazepane with a methylating agent like methyl iodide or methyl triflate in the presence of a suitable base. The steric bulk of the 2-bromobenzyl group at N1 may influence the accessibility of the N4 position, potentially favoring methylation at this site.

Solid-phase synthesis has also been described for the regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine template, demonstrating the feasibility of selective functionalization of the diazepine core. nih.gov

Table 1: Reaction Conditions for N-Methylation of Diazepane Analogs

| Precursor | Methylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Azetidine-fused diazepinone | Methyl triflate | - | Not specified | N-methylated ammonium triflate | mdpi.com |

| 3-Oxo-1,4-benzodiazepine (on solid support) | Various alkyl halides | Not specified | Not specified | N4-alkylated product | nih.gov |

This table presents methylation conditions for related heterocyclic systems, illustrating potential strategies applicable to the synthesis of the target compound.

Investigation of Green Chemistry Principles in the Synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a major focus of modern organic chemistry. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes to minimize waste and environmental impact.

Solvent-Free or Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with safer alternatives, such as water, or to perform reactions under solvent-free conditions. For the synthesis of diazepine derivatives, several green methods have been reported. One approach involves a one-pot, three-component reaction of a diamine, a diketone, and an aromatic aldehyde using oxalic acid as a catalyst in water, which produces dibenz nih.govrsc.orgdiazepine-1-ones in good yields. researchgate.net Another study reports the use of β-cyclodextrin as a catalyst for the synthesis of 1,5-benzodiazepines in aqueous conditions. researchgate.net

Solvent-free ball-milling conditions have also been successfully employed for the green multicomponent synthesis of benzodiazepines using a magnetically recyclable nanocatalyst. rsc.org These methods offer advantages such as high yields, short reaction times, and simple work-up procedures. rsc.org While not specifically reported for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, these aqueous or solvent-free methodologies provide a framework for developing a greener synthesis for this target compound.

Catalyst Development and Reusability Studies

The development of efficient and reusable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For the synthesis of diazepine derivatives, various recyclable catalysts have been explored.

For instance, Keggin-type heteropolyacids (HPAs) have been shown to be highly efficient for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov These catalysts can be recovered and reused. nih.gov Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been used as a magnetic heterogeneous nanocatalyst for benzodiazepine synthesis and can be recycled multiple times without a significant loss of activity. rsc.org Other examples include the use of reusable cobalt nanoparticles for the N-alkylation of amines and lanthanum-based catalysts for the synthesis of 1,4-benzodiazepines, with the latter being successfully recycled for up to 11 iterations. nih.govresearchgate.netresearchgate.net The development of such reusable catalytic systems for the key bond-forming steps in the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane would significantly improve its environmental footprint.

Table 2: Examples of Reusable Catalysts in Diazepine Synthesis

| Catalyst | Reaction Type | Recyclability | Reference |

|---|---|---|---|

| Keggin-type Heteropolyacids | Diazepine synthesis | Recovered and reused | nih.gov |

| CuFe2O4 Nanoparticles | Benzodiazepine synthesis | Recycled multiple times | rsc.org |

| Cobalt Nanoparticles | N-alkylation of amines | Recycled | nih.govresearchgate.net |

| La2O3 and La(OH)3 | Benzodiazepine synthesis | Up to 11 iterations | researchgate.net |

This table highlights various reusable catalysts that could be adapted for the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, gram-scale synthesis presents several challenges. These can include managing reaction exotherms, ensuring efficient mixing, and adapting purification methods. For the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, careful consideration of these factors is necessary.

A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been successfully scaled up to the gram level. mdpi.com This suggests that with appropriate optimization of reaction parameters, the synthesis of the target compound could also be scaled. Continuous flow synthesis offers a modern solution to many scale-up challenges, providing better control over reaction temperature, time, and mixing, which can lead to higher purity and yields. researchgate.netfrontiersin.org An efficient two-step continuous flow synthesis of diazepam has been reported, producing the final product in high yield and purity within a short reaction time. researchgate.netfrontiersin.org Implementing a similar flow process for the key steps in the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane could facilitate a safe and efficient laboratory-scale production. The choice of purification method is also critical; while column chromatography is common at the research scale, crystallization is often preferred for larger quantities due to its efficiency and scalability.

Advanced Structural Elucidation and Conformational Analysis of 1 2 Bromobenzyl 4 Methyl 1,4 Diazepane

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is employed to confirm the elemental composition of the molecule. The molecular formula for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane is C₁₃H₁₉BrN₂. The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion peak. youtube.comyoutube.com

In the positive-ion mode, the compound is detected as its protonated form, [M+H]⁺. The analysis would reveal a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z), corresponding to [C₁₃H₂₀⁷⁹BrN₂]⁺ and [C₁₃H₂₀⁸¹BrN₂]⁺. youtube.com The precise mass measurement of these ions allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential chemical formulas. researchgate.net

Table 1: Predicted HRMS Data for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane

| Ion Formula | Isotope | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [C₁₃H₂₀BrN₂]⁺ | ⁷⁹Br | 283.0808 | ~100% |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the diazepane ring. researchgate.net For 1,4-diazepane derivatives, the seven-membered ring typically adopts a chair or a twist-boat conformation in the crystal lattice. mdpi.comnih.govnih.gov The analysis would also reveal the orientation of the 2-bromobenzyl and methyl substituents (e.g., axial vs. equatorial).

Furthermore, the crystal structure elucidates the packing of molecules in the unit cell and reveals any significant intermolecular interactions, such as weak C-H···π interactions between the diazepane ring protons and the aromatic system of an adjacent molecule, or C-H···Br hydrogen bonds, which collectively stabilize the crystal lattice.

Table 3: Typical Parameters Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the elementary cell |

| Key Bond Lengths (Å) | e.g., C-N, C-C, C-Br, C-H |

| Key Bond Angles (°) | e.g., C-N-C, N-C-C |

| Torsion Angles (°) | Defines the conformation of the diazepane ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and structural features of a molecule. For 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, these techniques provide a detailed fingerprint, confirming the presence of its key components: the ortho-disubstituted aromatic ring, the aliphatic diazepane ring, the N-methyl group, the benzylic methylene (B1212753) bridge, and the carbon-bromine bond. As the compound contains two tertiary amine nitrogens, its IR spectrum is characterized by the absence of N-H stretching vibrations typically seen between 3300 and 3500 cm⁻¹. rockymountainlabs.comorgchemboulder.com

The analysis of the vibrational spectra is based on characteristic group frequencies derived from analogous structures, including substituted benzenes, N-methylpiperazine, and various diazepine (B8756704) derivatives. niscpr.res.injocpr.comnist.govspectroscopyonline.com

Infrared (IR) Spectroscopy

The predicted IR spectrum of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane can be divided into several key regions.

C-H Stretching Region (3100-2800 cm⁻¹): This region is dominated by two types of C-H stretching vibrations. The peaks appearing at wavenumbers just above 3000 cm⁻¹ are characteristic of the C-H stretches of the aromatic (sp²-hybridized) carbons in the bromobenzyl group. spectroscopyonline.com Below 3000 cm⁻¹, a series of strong, sharp bands correspond to the asymmetric and symmetric stretching vibrations of the sp³-hybridized carbons in the diazepane ring, the benzylic methylene group, and the N-methyl group. rockymountainlabs.comniscpr.res.in

Fingerprint Region (1600-650 cm⁻¹): This complex region contains a wealth of structural information.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are expected to produce a series of medium to sharp bands between approximately 1600 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.com

Aliphatic Bending Vibrations: The CH₂ scissoring (bending) vibrations of the diazepane ring and the benzylic methylene group typically appear around 1470-1440 cm⁻¹. mdpi.com

C-N Stretching Vibrations: The stretching of the C-N bonds associated with the tertiary amines of the diazepane ring gives rise to medium-intensity bands in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly diagnostic for the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong absorption is expected in the range of 770-735 cm⁻¹. spectroscopyonline.comresearchgate.netquimicaorganica.org

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the low-frequency end of the fingerprint region, typically between 650 and 550 cm⁻¹.

The following table summarizes the anticipated characteristic infrared absorption bands.

Interactive Table 1: Predicted Infrared (IR) Spectral Data for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3060 | Medium-Weak | ν(C-H) aromatic, bromobenzyl group |

| ~2970-2940 | Strong | νₐₛ(CH₂) aliphatic, diazepane ring and benzyl (B1604629) CH₂ |

| ~2850 | Strong | νₛ(CH₂) aliphatic, diazepane ring |

| ~2800 | Medium | ν(CH₃) symmetric, N-methyl group |

| ~1595, ~1475 | Medium-Sharp | ν(C=C) aromatic ring stretching |

| ~1450 | Medium | δ(CH₂) scissoring, diazepane ring and benzyl CH₂ |

| ~1250-1020 | Medium-Weak | ν(C-N) tertiary aliphatic amines |

| ~755 | Strong | γ(C-H) out-of-plane bending, ortho-disubstitution |

| ~600 | Medium-Weak | ν(C-Br) stretching |

Note: ν = stretching, δ = in-plane bending (scissoring), γ = out-of-plane bending. Intensities are predictive and can vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically produces a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹. The other aromatic C=C stretching bands are also clearly visible.

C-Br Vibration: The C-Br stretch is often more prominent and easier to identify in the Raman spectrum compared to the IR spectrum. researchgate.net

Aliphatic Vibrations: The C-H stretching and bending vibrations of the diazepane ring and methyl group are also present, often with different relative intensities compared to the IR spectrum. niscpr.res.in

The combination of IR and Raman spectra allows for a more confident and complete assignment of the vibrational modes, confirming the molecular structure.

The following table details the expected prominent Raman shifts.

Interactive Table 2: Predicted Raman Spectral Data for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~3060 | Strong | ν(C-H) aromatic, bromobenzyl group |

| ~2940 | Strong | ν(CH₂) aliphatic, diazepane ring and benzyl CH₂ |

| ~1595 | Strong | ν(C=C) aromatic ring stretching |

| ~1000 | Very Strong, Sharp | Aromatic ring "breathing" mode |

| ~755 | Medium | γ(C-H) out-of-plane bending, ortho-disubstitution |

| ~600 | Strong | ν(C-Br) stretching |

Note: ν = stretching, γ = out-of-plane bending. Intensities are predictive and can vary.

Computational and Theoretical Investigations of 1 2 Bromobenzyl 4 Methyl 1,4 Diazepane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting spectroscopic parameters of complex organic molecules. nih.gov Such methods have been successfully applied to various diazepine (B8756704) derivatives to understand their structure and reactivity. researchgate.net

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

For 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the lone pairs of the nitrogen atoms and the π-system of the bromobenzyl group. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Theoretical studies on similar heterocyclic systems have used DFT calculations to quantify these values and analyze charge transfer within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties This table presents hypothetical data for illustrative purposes, based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity. A larger gap implies higher stability. researchgate.net |

Computational methods are frequently used to predict spectroscopic data, which serves as a valuable tool for structure verification when compared with experimental results. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and are often in good agreement with experimental data for diazepine systems. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra. These calculations identify the electronic transitions responsible for absorption bands, typically corresponding to π→π* and n→π* transitions associated with the aromatic ring and heteroatoms. For instance, studies on 1,4-benzodiazepines have utilized spectroscopic investigations to understand their electronic properties and interactions. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts This table provides a hypothetical comparison to illustrate the application of computational methods in spectroscopy. Actual values would require specific experimental and computational studies.

| Proton Environment | Calculated δ (ppm) | Experimental δ (ppm) |

| N-CH₃ | 2.35 | 2.38 |

| Ar-CH₂-N | 3.60 | 3.64 |

| Aromatic H (ortho to Br) | 7.55 | 7.59 |

| Aromatic H (ortho to CH₂) | 7.15 | 7.18 |

The basicity of the two nitrogen atoms in 1-(2-bromobenzyl)-4-methyl-1,4-diazepane is expected to differ due to their distinct electronic environments. Basicity is influenced by factors such as hybridization, inductive effects, and charge delocalization. masterorganicchemistry.com Both nitrogen atoms are sp³-hybridized, which generally leads to higher basicity compared to sp² or sp-hybridized nitrogens. masterorganicchemistry.com

N4 (Methyl-substituted): This tertiary amine nitrogen is bonded to three alkyl groups (one methyl and two ethylenic carbons of the ring). The methyl group is electron-donating, which increases the electron density on the nitrogen and enhances its basicity.

N1 (Benzyl-substituted): This tertiary amine nitrogen is attached to the electron-withdrawing 2-bromobenzyl group. The phenyl ring has an inductive electron-withdrawing effect that reduces the electron density on the N1 nitrogen, thereby decreasing its basicity relative to N4.

Therefore, the N4 nitrogen is predicted to be the more basic center in the molecule. Computational models can calculate the proton affinity or the pKa of the conjugate acids to provide a quantitative prediction of basicity.

Table 3: Predicted Basicity of Nitrogen Centers

| Nitrogen Center | Substituent | Predicted Relative Basicity | Rationale |

| N1 | 2-Bromobenzyl | Lower | The inductive electron-withdrawing effect of the benzyl (B1604629) group decreases electron density on the nitrogen. masterorganicchemistry.com |

| N4 | Methyl | Higher | The electron-donating nature of the methyl group increases electron density on the nitrogen. masterorganicchemistry.com |

Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is highly flexible and can adopt several conformations. Understanding the preferred shapes and the energy required to convert between them is crucial, as the conformation can influence the molecule's biological activity.

Unlike the well-defined chair conformation of cyclohexane, the 1,4-diazepane ring typically exists in lower-symmetry conformations. X-ray crystallography, NMR spectroscopy, and molecular modeling studies on N,N-disubstituted 1,4-diazepanes have shown that these molecules often adopt twist-boat or twist-chair conformations. nih.govlookchem.comresearchgate.net

Table 4: Common Conformations of the 1,4-Diazepane Ring

| Conformation | Key Features | Stability Factors |

| Twist-Chair | A twisted version of the classic chair form. Often a low-energy conformation. researchgate.net | Minimizes some torsional strain compared to a pure chair. |

| Twist-Boat | A twisted version of the boat form. | Can be stabilized by intramolecular interactions, such as π-stacking between substituents. nih.govlookchem.com |

| Boat | Generally higher in energy due to eclipsing interactions and flagpole repulsion. | Can be an intermediate in the ring inversion process. nih.gov |

The flexible diazepine ring can undergo a "ring flip" or ring inversion process, converting between different conformations. This process is not instantaneous and requires overcoming an energy barrier corresponding to a high-energy transition state. nih.gov The rate of this inversion depends on the height of this energy barrier; at room temperature, the inversion is often rapid on the human timescale but can be slow enough to be observed by techniques like variable-temperature NMR. chemrxiv.orgreddit.com

For the related compound diazepam, a 1,4-benzodiazepine (B1214927), the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.govresearchgate.net This value provides a reasonable estimate for the energy scale involved in the conformational dynamics of seven-membered diazepine rings. The specific substituents on the nitrogen atoms of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane will influence the exact height of this barrier. The interconversion between rotational isomers (rotamers), particularly concerning the orientation of the bulky 2-bromobenzyl group, also contributes to the molecule's dynamic conformational landscape.

Table 5: Illustrative Energy Barriers for Conformational Changes This table presents hypothetical data based on values reported for similar diazepine systems to illustrate the concepts.

| Process | Typical Energy Barrier (kcal/mol) | Method of Determination | Significance |

| Ring Inversion | 10 - 20 | DFT Calculations, Variable-Temperature NMR nih.govchemrxiv.org | Determines the rate of interconversion between major ring conformations. |

| C-N Bond Rotation | 5 - 15 | DFT Calculations, Dynamic NMR | Affects the spatial orientation of the N-substituents and can lead to distinct rotamers. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the behavior of molecules at an atomic level. These techniques can predict the most stable three-dimensional structures, explore conformational flexibility, and simulate how the molecule interacts with its surroundings over time.

To perform accurate molecular mechanics simulations, a reliable force field is essential. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. chemrxiv.org For a novel or complex molecule like 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, standard force fields like AMBER or CHARMM may not have pre-existing parameters for all the necessary atom types, bonds, angles, and dihedrals. nih.gov Therefore, a specific parameterization is often required.

The process of force field parameterization for a new molecule typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to obtain reference data for the molecule's geometry, vibrational frequencies, and torsional energy profiles. nih.gov

Parameter Fitting: The force field parameters are then adjusted to reproduce the QM data as closely as possible. This is often an iterative process involving specialized software. chemrxiv.org

General force fields are often a compromise, providing broad applicability at the cost of accuracy for specific molecules. chemrxiv.org For drug-like molecules, a combination of QM data and empirical adjustments is often employed to develop robust parameters. nih.gov

A hypothetical data table illustrating the types of parameters that would be developed for the 1-(2-bromobenzyl)-4-methyl-1,4-diazepane molecule is presented below. The values are illustrative and not based on actual calculations for this specific molecule.

| Parameter Type | Atoms Involved | Illustrative Value |

| Bond Stretching | ||

| Bond Equilibrium Length | C (aromatic) - Br | 1.90 Å |

| Force Constant | C (aromatic) - Br | 350 kcal/(mol·Å²) |

| Bond Equilibrium Length | C (benzyl) - N (diazepane) | 1.47 Å |

| Force Constant | C (benzyl) - N (diazepane) | 450 kcal/(mol·Å²) |

| Angle Bending | ||

| Equilibrium Angle | C (aromatic) - C (benzyl) - N (diazepane) | 112.0° |

| Force Constant | C (aromatic) - C (benzyl) - N (diazepane) | 50 kcal/(mol·rad²) |

| Torsional Dihedrals | ||

| Barrier Height | C (aromatic) - C (aromatic) - C (benzyl) - N | 2.5 kcal/mol |

| Periodicity | C (aromatic) - C (aromatic) - C (benzyl) - N | 2 |

This table is for illustrative purposes only.

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.orgresearchgate.net Molecular dynamics simulations in explicit solvent models are used to study these effects. rsc.org For 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, the flexible seven-membered diazepane ring can adopt various conformations, such as chair, boat, and twist-boat forms. The equilibrium between these conformations is likely to be solvent-dependent.

Computational studies on similar heterocyclic systems have shown that:

Polar Solvents: In polar solvents like water or methanol, conformations that maximize the exposure of polar groups (like the nitrogen atoms of the diazepane ring) to the solvent and minimize the exposure of nonpolar groups (like the bromobenzyl moiety) are favored. These solvents can also stabilize charged transition states, potentially altering reaction rates. rsc.org

A molecular dynamics simulation would track the trajectory of the molecule over time, allowing for the analysis of conformational populations in different solvent environments. For instance, a study on a peptide showed a helical conformation in chloroform, while a mixture of β-hairpin and Ω-shape conformations predominated in DMSO and methanol. rsc.org Similarly, the conformational behavior of diazepam and its derivatives is known to be affected by the surrounding medium. researchgate.netnih.gov

The following table illustrates a hypothetical outcome of a conformational analysis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane in different solvents.

| Solvent | Dominant Conformation(s) of Diazepane Ring | Key Observations |

| Water | Twist-Chair, Extended Benzyl Group | Solvation of nitrogen atoms favors a more open and flexible ring structure. |

| Methanol | Twist-Chair, Chair | Similar to water, but with potential for specific hydrogen bonding interactions. |

| Chloroform | Chair, Folded Benzyl Group | Less polar environment may favor more compact structures to minimize solvent exposure of polar parts. |

| DMSO | Twist-Boat, Chair | The polar aprotic nature of DMSO could lead to a unique conformational equilibrium. |

This table is for illustrative purposes only and is based on general principles of solvent effects.

Reaction Mechanism Studies Using Computational Methodsnih.govnih.gov

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and exploring different reaction pathways.

The synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane likely involves the N-alkylation of 4-methyl-1,4-diazepane with 2-bromobenzyl bromide or a similar electrophile. Computational methods can be used to model this reaction and characterize the structure and energy of the transition state.

A computational study on the synthesis of related N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines investigated the reductive amination process. The researchers used computational methods to calculate the barrier heights for different proposed reaction steps. For example, they found that a direct carbonyl insertion into an N-C-N aminal bridge had a prohibitively high energy barrier (245 kJ mol⁻¹), making it unlikely to occur at room temperature. In contrast, a two-step mechanism involving transition states stabilized by hydrogen bonding had a significantly lower activation barrier (117 kJ mol⁻¹), suggesting it as a more plausible pathway.

For the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane via N-alkylation, a computational study would likely model the SN2 reaction between the nucleophilic nitrogen of 4-methyl-1,4-diazepane and the electrophilic carbon of the 2-bromobenzyl halide. The transition state would feature an elongated C-Br bond and a partially formed N-C bond. The calculated activation energy would provide an estimate of the reaction rate.

The following table provides a hypothetical summary of a computational analysis of the transition state for the N-alkylation step.

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) | Key Structural Features of Transition State |

| N-alkylation of 4-methyl-1,4-diazepane with 2-bromobenzyl bromide | DFT (B3LYP/6-31G*) | 85 | Elongated C-Br bond (approx. 2.4 Å), partially formed N-C bond (approx. 2.0 Å), trigonal bipyramidal geometry at the benzylic carbon. |

This table is for illustrative purposes only.

Computational studies can also be used to explore alternative or competing reaction pathways. For example, in the synthesis of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, side reactions could include over-alkylation to form a quaternary ammonium (B1175870) salt or elimination reactions of the 2-bromobenzyl halide.

In a study on the formation of trialkylated DAZA compounds, an alternative pathway involving a direct reductive amination was evaluated computationally. The calculated barrier height for this alternative was 138 kJ mol⁻¹, indicating it could be a competing pathway under certain conditions.

For the synthesis of our target compound, computational analysis could compare the energetics of the desired SN2 reaction with potential side reactions. For instance, the basicity of the diazepane could potentially induce an E2 elimination of HBr from 2-bromobenzyl bromide to form a reactive quinone methide intermediate, although this is less likely with a benzylic halide. A more plausible side reaction is the quaternization of the second nitrogen atom. Computational modeling could determine the relative activation barriers for these competing pathways, helping to rationalize the observed product distribution and optimize reaction conditions.

A hypothetical comparison of reaction pathways is presented below.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Predicted Product | Plausibility |

| Primary Pathway: Mono-N-alkylation | 85 | 1-(2-bromobenzyl)-4-methyl-1,4-diazepane | Highly plausible, expected to be the major pathway under controlled conditions. |

| Alternative Pathway 1: Di-N-alkylation (Quaternization) | 110 | 1,4-bis(2-bromobenzyl)-1-methyl-1,4-diazepanium bromide | Plausible, especially with an excess of the alkylating agent. |

| Alternative Pathway 2: E2 Elimination | 150 | 2-methyl-o-quinonemethide (transient) | Less plausible for a benzylic bromide compared to a secondary or tertiary alkyl halide. |

This table is for illustrative purposes only.

Reactivity and Derivatization Studies of 1 2 Bromobenzyl 4 Methyl 1,4 Diazepane

Palladium-Catalyzed Cross-Coupling Reactions of the Bromobenzyl Moiety (e.g., Suzuki, Heck, Sonogashira)

The 2-bromobenzyl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions provide a modular approach to synthesizing a diverse library of derivatives by modifying the aryl ring.

The success of palladium-catalyzed coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific optimization studies on 1-(2-bromobenzyl)-4-methyl-1,4-diazepane are not extensively documented, general principles derived from studies on similar ortho-substituted aryl bromides can be applied. nih.govbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent. For sterically hindered or electron-rich aryl bromides, bulky electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov Ligands such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have proven effective. researchgate.net The choice of base, typically K₃PO₄ or K₂CO₃, and a solvent system like dioxane/water or toluene (B28343) is also critical. nih.govmdpi.com

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |

| Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 | 80-95 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 75-90 |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. numberanalytics.com Optimization often focuses on selecting the appropriate palladium source, ligand, and base to control regioselectivity and maximize yield. rsc.orgchemrxiv.org For aryl bromides, Pd(OAc)₂ is a common catalyst precursor. beilstein-journals.org Phosphine ligands like PPh₃ or bulky biaryl phosphines can be employed. The base, often a tertiary amine like Et₃N or an inorganic base like Na₂CO₃, is crucial for regenerating the active Pd(0) catalyst. numberanalytics.com

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF or NMP | 100-140 | 70-95 |

| PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 65-90 |

| Pd/C (5) | - | K₂CO₃ | Acetonitrile | 80 | 60-85 |

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org The classic system uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). organic-chemistry.org However, copper-free conditions have been developed to avoid homocoupling of the alkyne. nih.govucsb.eduresearchgate.net These often employ specific ligands and amine bases like Et₃N or piperidine (B6355638), which can also act as the solvent. organic-chemistry.orgnih.gov

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF or DMF | RT - 60°C | 80-98 |

| Pd(OAc)₂ (1) | - (Copper-free) | Piperidine | DMF | 80°C | 75-92 |

| Pd(PPh₃)₄ (3) | CuI (5) | DBU | Toluene | 90°C | 85-95 |

The scope of these cross-coupling reactions on substrates similar to 1-(2-bromobenzyl)-4-methyl-1,4-diazepane is generally broad but has some limitations.

For the Suzuki-Miyaura reaction , a wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters can be used. nih.govnih.gov However, extremely bulky ortho-substituted boronic acids may react sluggishly, requiring higher catalyst loadings or more forcing conditions. researchgate.net Functional groups that are sensitive to strong bases may not be compatible with all reaction conditions.

The Heck reaction is effective with a range of electron-deficient and electron-rich alkenes. A major limitation can be controlling the regioselectivity (α- vs. β-substitution) with certain unsymmetrical olefins. chemrxiv.org Intramolecular Heck reactions are also a possibility, although less likely in this specific substrate without a suitably positioned alkene.

The Sonogashira coupling is highly efficient for terminal alkynes bearing aryl, alkyl, and silyl (B83357) substituents. A key limitation is the potential for the homocoupling of the alkyne partner, particularly in copper-catalyzed systems. wikipedia.org Furthermore, some functional groups may be sensitive to the amine bases used.

Reactions at the Diazepane Nitrogen Atoms

The two tertiary nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can participate in a variety of reactions to further elaborate the molecule's structure.

The nitrogen atom at the 1-position (N-1), being a tertiary benzylic amine, and the nitrogen at the 4-position (N-4), a tertiary methyl amine, can both potentially undergo further reactions. Studies on related 1,4-diazepane systems show that these nitrogens can be alkylated. nih.govresearchgate.net For instance, reaction with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) or other electrophiles would lead to the formation of quaternary ammonium (B1175870) salts.

Acylation is also a feasible transformation. The reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base would yield acylammonium ions. While these may be less stable than their quaternary ammonium counterparts, they can serve as intermediates in further synthetic transformations. The relative reactivity of the N-1 versus N-4 position would depend on steric hindrance and electronic factors.

N-Oxide Formation: Tertiary amines are readily oxidized to their corresponding N-oxides using various oxidizing agents. chem-station.com Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction is generally clean and high-yielding. mdpi.com It is expected that either or both of the nitrogen atoms in the diazepane ring could be oxidized, leading to a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidant used. Heterocyclic N-oxides are of interest in medicinal chemistry as they can alter the physicochemical properties of the parent molecule and sometimes confer unique biological activities. nih.gov

Quaternary Ammonium Salts: As mentioned, the tertiary amines of the diazepane ring can react with alkylating agents, such as methyl iodide or methyl triflate, to form quaternary ammonium salts. mdpi.com This transformation introduces a permanent positive charge, significantly increasing the hydrophilicity of the molecule. The formation of a quaternary salt at the N-1 position would result in a benzylic quaternary ammonium species, while reaction at N-4 would yield a dimethyl quaternary ammonium species. A study on a related azetidine-fused diazepine (B8756704) system demonstrated that N-methylation with methyl triflate proceeds efficiently to form the corresponding quaternary ammonium salt, which can then facilitate further reactions like ring-opening. mdpi.com

Cycloaddition Reactions Involving the Diazepane Core

Cycloaddition reactions are powerful methods for constructing cyclic systems and typically require the presence of π-systems (double or triple bonds). The core of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane is a saturated heterocycle, meaning it lacks the necessary unsaturation to participate directly as a component in common cycloaddition pathways like Diels-Alder or [3+2] cycloadditions.

However, the diazepane framework can be a precursor to structures that do undergo such reactions. For example, oxidation of the saturated diazepane ring could introduce a C=N double bond, forming a 2,3-dihydro-1H-1,4-diazepine. These unsaturated diazepine derivatives are known to participate in 1,3-dipolar cycloaddition reactions. researchgate.net For instance, they can react with dipoles like nitrile oxides across the imine functionality.

Additionally, multicomponent [5+2] cycloaddition reactions have been used to synthesize the unsaturated 1,4-diazepine ring system itself, though this is a method of formation rather than a reaction of the pre-formed saturated core. chemeketa.eduacs.orgelsevierpure.comnih.gov Therefore, while the saturated diazepane core is inert to cycloadditions, its derivatives or precursors with unsaturation can be valuable partners in these transformations.

Stereoselective Transformations

The introduction of chirality into the 1,4-diazepane scaffold is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. For 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, which is achiral as a whole, stereoselective transformations can be envisioned through several key strategies. These include the introduction of a chiral center at one of the carbon atoms of the diazepine ring or the creation of atropisomerism due to restricted rotation, a phenomenon observed in similarly substituted seven-membered ring systems.

Research into closely related 1,4-diazepane structures has highlighted effective methods for achieving stereoselectivity, which can be extrapolated to the target compound. The primary approaches involve either the resolution of a racemic mixture or the direct asymmetric synthesis of a single enantiomer.

One of the most direct methods for obtaining enantiomerically pure material is through chiral resolution. This technique has been successfully applied to intermediates structurally similar to 1-(2-bromobenzyl)-4-methyl-1,4-diazepane. For instance, the resolution of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of the orexin (B13118510) receptor antagonist suvorexant, has been extensively studied. google.com This process typically involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Detailed studies have demonstrated the efficacy of various resolving agents and conditions. For example, dibenzoyl-L-tartaric acid (DBTA) has been used to resolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate. The efficiency of the resolution can be influenced by the stoichiometry of the resolving agent and the choice of solvent. google.com

| Scale | DBTA (equivalents) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Small Scale (1.25 g) | 1 | Acetone | 18 | 93.4 |

| Larger Scale (7.26 g) | 0.5 | Acetone | 31 | 76.6 |

| Recrystallization | - | Ethanol | 64 | 95.4 |

Another successful approach for the resolution of a similar hydrochloride salt involves the formation of a co-crystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED). google.com This method underscores the importance of screening different chiral selectors and crystallization conditions to optimize both yield and enantiomeric purity.

Asymmetric synthesis offers a more direct route to enantiomerically enriched 1,4-diazepanes. This can be achieved by using chiral starting materials (chiral pool synthesis) or by employing chiral catalysts or auxiliaries. For example, the synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane often starts from chiral precursors like (R)-2-methyl-1,4-diaminobutane.

Modern catalytic methods are also highly relevant. Rhodium-catalyzed asymmetric hydroamination has been used to synthesize chiral 3-vinyl-1,4-benzodiazepines with high enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric intramolecular cyclizations have proven effective for creating chiral dibenzo[b,d]azepines, which are structurally related bridged biarylamines, with excellent diastereo- and enantioselectivities. us.esrsc.org Such strategies could potentially be adapted for the asymmetric synthesis of derivatives of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane by introducing a substituent at a carbon atom of the diazepine ring, thereby creating a stereocenter.

The synthesis of functionalized 1,4-diazepine rings has been explored through various routes. For instance, five different synthetic pathways have been described for 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, starting from N-benzyl-N'-methylethylenediamine. researchgate.net These methods involve cyclization with different reagents to form the seven-membered ring, and could be adapted for stereoselective variants by using chiral building blocks.

The table below summarizes potential stereoselective approaches that could be applicable to the synthesis of chiral derivatives of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, based on studies of analogous compounds.

| Method | Description | Potential Application | Reference |

|---|---|---|---|

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Resolution of a racemic precursor to 1-(2-bromobenzyl)-4-methyl-1,4-diazepane. | google.com |

| Chiral Pool Synthesis | Synthesis starting from enantiomerically pure precursors. | Use of chiral diamines to construct the diazepine ring. | |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric hydrogenation or cyclization to form a chiral diazepine ring. | nih.govus.esrsc.org |

While specific studies on the stereoselective transformations of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane are not yet prevalent in the literature, the extensive research on analogous 1,4-diazepane and benzodiazepine (B76468) systems provides a strong foundation for the development of such methods. The successful application of both chiral resolution and asymmetric synthesis to closely related structures indicates that obtaining enantiomerically pure forms of this compound and its derivatives is a feasible and important goal for future research.

Exploration of Molecular Interactions and Potential Biological Targets Non Clinical Focus

In Vitro Enzyme Inhibition Assays

No research data was located regarding the inhibitory activity of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane against several key enzyme systems.

Cytochrome P450 (CYP) Isoform Inhibition Profiling

There is no available information on the inhibitory profile of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane against any Cytochrome P450 isoforms.

Cholinesterase and Monoamine Oxidase Inhibition Studies

Specific studies detailing the effects of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane on cholinesterases (such as acetylcholinesterase or butyrylcholinesterase) or monoamine oxidases (MAO-A or MAO-B) could not be found.

In Vitro Receptor Binding and Functional Assays

Information on the affinity of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane for various biological receptors or its functional impact on receptor activity is not available in the public domain.

Radioligand Binding Assays for Receptor Affinity

No data from radioligand binding assays determining the receptor affinity (e.g., Ki or IC50 values) of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane for any specific receptor targets could be retrieved.

Cell-Based Reporter Assays for Receptor Activation or Inhibition

There are no published results from cell-based reporter assays that would indicate whether 1-(2-bromobenzyl)-4-methyl-1,4-diazepane acts as an agonist, antagonist, or inverse agonist at any studied receptors.

Investigation of Specific Receptor Subtypes (e.g., GPCRs, Nuclear Receptors)

While direct studies on 1-(2-bromobenzyl)-4-methyl-1,4-diazepane are not extensively documented, research on analogous 1,4-diazepane derivatives provides a framework for understanding its potential receptor interactions. The 1,4-diazepane ring is a versatile structure that can be tailored to interact with a range of receptors.

One significant area of investigation for similar molecules is their interaction with G-protein coupled receptors (GPCRs). For instance, certain aryl- researchgate.netnih.govdiazepane ureas have been identified as functional antagonists of the chemokine receptor CXCR3, a member of the GPCR family. nih.gov These compounds have shown inhibitory effects on the functional response of CXCR3 to its ligand. nih.gov Another study highlighted that 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues were designed as potent 5-HT6 receptor antagonists, which are also GPCRs, for potential use in cognitive disorders. openpharmaceuticalsciencesjournal.com

Furthermore, derivatives of 1,4-diazepane have been synthesized and evaluated as ligands for sigma receptors (σR). researchgate.netnih.gov These receptors, which are not GPCRs or nuclear receptors but a unique class of intracellular proteins, are involved in various central nervous system (CNS) processes. Studies on piperidine-based compounds have been expanded to diazepane-containing derivatives, with some showing high affinity for σ1 receptors. nih.gov Specifically, benzofurane and quinoline-substituted diazepane derivatives demonstrated the highest affinity for sigma receptors. researchgate.netnih.gov The nature of the substituent on the diazepane ring, such as a benzyl (B1604629) group, has been shown to influence this affinity. researchgate.net

Given these precedents, it is plausible that 1-(2-bromobenzyl)-4-methyl-1,4-diazepane could exhibit affinity for certain GPCRs or sigma receptors, although empirical testing is required for confirmation. The 2-bromobenzyl moiety would play a crucial role in the specificity and strength of such interactions.

Computational Approaches for Target Prediction and Ligand Design

Computational methods are invaluable for predicting the biological activity of novel compounds and for designing new ligands.

Molecular Docking and Scoring to Protein Structures

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. For 1,4-diazepane derivatives, docking studies have been employed to understand their interaction with various receptors. For example, docking of 1,4-benzodiazepines with GABA receptors has been used to analyze their binding characteristics. chemisgroup.us In the context of designing inhibitors for the main protease (Mpro) of SARS-CoV-2, a diazepane derivative with a 2-ethyl-3-bromobenzyl substituent was studied. nih.gov This study revealed that the substituent's ethyl group fits into the S2 pocket of the enzyme, while the bromine atom occupies the S4 pocket, highlighting the importance of substituent positioning. nih.gov

A recent study on 1,4-diazepan linked piperidine (B6355638) derivatives utilized molecular docking to investigate their antimicrobial activity against Escherichia coli and Bacillus subtilis. researchgate.net The docking results helped to elucidate the binding modes of these compounds within the target proteins. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for 5-HT6 receptor antagonists was developed based on aryl sulphonamide derivatives, which included a 1,4-diazepane moiety. openpharmaceuticalsciencesjournal.com This model was then used to design novel compounds with predicted binding affinities. openpharmaceuticalsciencesjournal.com

Similarly, pharmacophore models for sigma receptor ligands have been reported, and newly synthesized 1,4-diazepane derivatives were found to fit these models well. researchgate.net A virtual screening campaign based on a well-defined pharmacophore could be used to identify potential protein targets for 1-(2-bromobenzyl)-4-methyl-1,4-diazepane from a library of protein structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For 1,4-benzodiazepines, QSAR studies have been conducted to understand the physicochemical properties influencing their interaction with receptors. chemisgroup.us An atom-based 3D-QSAR analysis was performed on a series of 5-HT6 antagonists containing a 1,4-diazepane ring to guide the design of new analogues. openpharmaceuticalsciencesjournal.com

A QSAR study involving 1-(2-bromobenzyl)-4-methyl-1,4-diazepane and its analogues could quantify the impact of different substituents on the benzene (B151609) ring and the diazepane core on a specific biological activity. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activity data.

Preliminary Structure-Activity Relationship (SAR) Studies for Analogue Design (in vitro and theoretical)

SAR studies investigate how changes in a molecule's structure affect its biological activity.

Impact of Substituent Modifications on Molecular Interactions

The substituents on the 1,4-diazepane and the benzyl ring are critical for determining the molecular interactions of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane.

Substituents on the 1,4-Diazepane Ring: Research on sigma receptor ligands has shown that the substituent at the N4 position of the 1,4-diazepane ring is important. researchgate.net A methyl group at this position, as in the title compound, is often preferred for high sigma-1 affinity. researchgate.net

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence activity. In the case of 1,4-benzodiazepines, modifications on the fused benzene ring are limited, while the diazepine (B8756704) ring is more flexible for structural changes. chemisgroup.us For 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, the bromine atom at the ortho position of the benzyl ring is a key feature. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. The position of the substituent is also crucial; for instance, in a series of ketamine ester analogues, 2- and 3-substituted compounds were generally more active than 4-substituted ones. mdpi.com

A study on 1,4-naphthoquinone (B94277) derivatives showed that bromine substitution subtly affects the aromaticity of the ring system. mdpi.com In another example, the synthesis of 1,4-benzodiazepine (B1214927) derivatives involved an intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, demonstrating the utility of the 2-bromobenzyl substructure in forming cyclic compounds. nih.govmdpi.com

The table below summarizes the impact of substituent modifications on related diazepane structures based on existing research, which can be extrapolated to predict the behavior of analogues of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane.

| Position of Modification | Type of Modification | Observed/Predicted Impact on Molecular Interactions | Reference |

| 1,4-Diazepane Ring | N4-substituent | A methyl group is often preferred for high σ1 affinity. | researchgate.net |

| N4-substituent | A cyclohexylmethyl or a butyl group can also lead to high σ1 affinity. | researchgate.net | |

| Benzyl Ring | 2-Bromo substituent | Can participate in halogen bonding, potentially enhancing binding affinity. | nih.gov |

| General Substituent Position | 2- and 3-substitutions on aromatic rings can be more potent than 4-substitutions. | mdpi.com | |

| Introduction of various groups | Can modulate receptor binding affinity and selectivity for targets like 5-HT6 and CXCR3. | nih.govopenpharmaceuticalsciencesjournal.com |

This interactive table allows for a clear overview of how structural changes can influence the biological activity of this class of compounds.

Rational Design of Hypothetical Analogues with Modulated Activity

The rational design of novel chemical entities with potentially enhanced or modulated biological activity is a cornerstone of medicinal chemistry. This process often involves computational modeling and a deep understanding of structure-activity relationships (SAR) to guide the synthesis of new molecules. For the parent compound, 1-(2-bromobenzyl)-4-methyl-1,4-diazepane, hypothetical analogues can be designed by systematically modifying its core structure to potentially alter its interaction with biological targets.

The design of such analogues is primarily guided by established principles in modifying benzodiazepine (B76468) and diazepine scaffolds. chemisgroup.usmdpi.com Key areas for modification on the 1-(2-bromobenzyl)-4-methyl-1,4-diazepane structure include the 2-bromobenzyl group, the 1,4-diazepane ring, and the N4-methyl substituent. Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, can be employed to predict the binding affinities of these hypothetical analogues to specific receptors. openpharmaceuticalsciencesjournal.com

Table 1: Hypothetical Analogues of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane and Their Design Rationale

| Analogue ID | Modification from Parent Compound | Rationale for Design | Predicted Effect on Activity |

| HA-01 | Replacement of the 2-bromo substituent with a 2-chloro substituent on the benzyl ring. | Altering the electronic properties and size of the halogen may fine-tune binding affinity. Substitution at position 7 of a benzodiazepine ring is known to establish potency, with different halogens having varied effects. researchgate.net | Potential for modulated receptor affinity and selectivity. |

| HA-02 | Replacement of the 2-bromo substituent with a 4-fluoro substituent on the benzyl ring. | Shifting the position and nature of the halogen can explore different binding pockets within a receptor. The 2'-halo substituted phenyl group has been shown to be more potent than other substitutions in some benzodiazepine series. chemisgroup.us | Possible alteration of binding orientation and improved pharmacokinetic properties. |

| HA-03 | Replacement of the N4-methyl group with an N4-ethyl group. | Increasing the steric bulk at the N4 position of the diazepine ring can impact receptor interaction and selectivity. | May influence binding affinity and metabolic stability. |

| HA-04 | Introduction of a hydroxyl group at the 3-position of the 1,4-diazepane ring. | The introduction of a hydrogen-bonding group can create new interactions with the target protein, potentially increasing binding affinity. | Potential for enhanced binding through new hydrogen bond formation. |

| HA-05 | Replacement of the benzyl group with a thienyl group. | Heterocyclic rings can act as bioisosteres for the phenyl ring, potentially improving binding or pharmacokinetic properties. The 5-(3'-thienyl) substituent has been explored in other benzodiazepine derivatives. chemisgroup.us | Altered electronic and lipophilic character, potentially leading to a different biological activity profile. |

The design of these hypothetical analogues is informed by studies on related 1,4-diazepane and 1,4-benzodiazepine derivatives. For instance, research on 1,4-diazepane derivatives has shown that substituents on the nitrogen atoms and the diazepine ring are crucial for their biological activity. nih.govjocpr.com In some series, a positively charged basic amine functionality is considered essential for receptor binding. openpharmaceuticalsciencesjournal.com

Furthermore, computational studies on similar scaffolds have successfully generated 3D-QSAR models to predict the in-silico binding affinity of newly designed compounds. openpharmaceuticalsciencesjournal.com Such models could be applied to the hypothetical analogues of 1-(2-bromobenzyl)-4-methyl-1,4-diazepane to prioritize which compounds are most promising for synthesis and further investigation. The goal is to create a library of compounds with a range of predicted activities, which can then be used to further probe the structure-activity landscape of this chemical series.

The synthesis of such analogues could be achieved through established synthetic routes for 1,4-diazepane derivatives, potentially involving intramolecular cyclization reactions. nih.govresearchgate.net The evaluation of these new compounds would then provide valuable data to refine the computational models and lead to the design of further improved analogues.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, offering powerful techniques for the separation, identification, and quantification of chemical compounds. For "1-(2-bromobenzyl)-4-methyl-1,4-diazepane," a range of chromatographic methods can be employed to ensure the quality and integrity of research findings.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for "1-(2-bromobenzyl)-4-methyl-1,4-diazepane." A reversed-phase HPLC method is typically developed for purity determination and quantitative analysis.

A typical HPLC method for the analysis of "1-(2-bromobenzyl)-4-methyl-1,4-diazepane" would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier such as acetonitrile or methanol. The basic nitrogen atoms in the diazepane ring may necessitate the use of a slightly acidic mobile phase to ensure good peak shape by preventing interaction with residual silanol groups on the stationary phase.

Detection Modes:

UV-Vis Detection: Due to the presence of the bromobenzyl chromophore, "1-(2-bromobenzyl)-4-methyl-1,4-diazepane" can be readily detected by UV-Vis spectroscopy. The maximum absorbance wavelength (λmax) is expected to be in the range of 210-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and sensitivity, and allows for the confirmation of the molecular weight of the compound and its fragments, aiding in definitive identification.

A hypothetical HPLC method for the purity analysis of "1-(2-bromobenzyl)-4-methyl-1,4-diazepane" is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8.5 minutes |

While "1-(2-bromobenzyl)-4-methyl-1,4-diazepane" itself is not sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile byproducts and residual solvents from its synthesis. The synthesis of this compound may involve starting materials and reagents that are volatile, and their presence in the final product needs to be monitored to ensure purity.

Common volatile impurities could include residual solvents used in the reaction and purification steps (e.g., toluene (B28343), acetonitrile, dichloromethane) or unreacted starting materials like 2-bromobenzyl bromide. Headspace GC-MS is a particularly useful technique for this purpose as it allows for the analysis of volatile compounds in a solid or liquid sample without dissolving the sample, thereby minimizing matrix effects. thermofisher.comchromatographyonline.com

A typical GC-MS method for the analysis of volatile impurities would involve:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40 °C for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C (Split mode, 50:1) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | 35-550 amu |

"1-(2-bromobenzyl)-4-methyl-1,4-diazepane" possesses a chiral center at the carbon atom of the diazepane ring to which the methyl group is attached, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and analysis are critical in pharmaceutical research. chromatographyonline.comnih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. nih.govyoutube.com

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid analysis times. youtube.com Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., amylose or cellulose) are commonly used for the enantiomeric resolution of a wide range of compounds, including amines. nih.govnih.gov

A hypothetical SFC method for the chiral separation of "1-(2-bromobenzyl)-4-methyl-1,4-diazepane" is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Expected Elution | Enantiomer 1: ~4.2 min, Enantiomer 2: ~5.1 min |

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results, especially when dealing with complex research matrices such as reaction mixtures, biological fluids, or environmental samples. taylorfrancis.com The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. ufl.edugreyhoundchrom.com

For "1-(2-bromobenzyl)-4-methyl-1,4-diazepane," which is a basic compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two commonly employed techniques.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.com Given the basic nature of the diazepane ring, the pH of the aqueous phase can be adjusted to control the partitioning of the compound. tyextractor.comlibretexts.org For example, at a basic pH, the compound will be in its free base form and more soluble in an organic solvent. At an acidic pH, it will be protonated and more soluble in the aqueous phase. This allows for selective extraction and removal of acidic or neutral impurities.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. phenomenex.com It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a different solvent. For "1-(2-bromobenzyl)-4-methyl-1,4-diazepane," a cation-exchange SPE cartridge could be used. At an appropriate pH, the protonated amine groups of the compound would bind to the negatively charged sorbent, while neutral and acidic impurities would pass through. The desired compound could then be eluted by changing the pH or using a solvent that disrupts the ionic interaction.

Method Validation for Research-Grade Data Accuracy and Reproducibility